N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE
Description
N¹-(4-Nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-nitrophenyl group at the N¹ position and a sulfanyl-linked 1-phenyltetrazole moiety at the C2 position. The tetrazole ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding capabilities and metabolic stability, common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-2-15(16(24)18-12-8-10-14(11-9-12)23(25)26)27-17-19-20-21-22(17)13-6-4-3-5-7-13/h3-11,15H,2H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRXGCDCFBLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Butanamide Backbone: This involves the reaction of butanoic acid derivatives with amines under dehydrating conditions.
Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl-tetrazole derivatives.
Scientific Research Applications
N~1~-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-NITROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phenyl-tetrazole moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Butylphenyl)-2-[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Acetamide (CAS 303091-25-0)
- Structural Differences :
- Backbone : Acetamide (C2 chain) vs. butanamide (C4 chain) in the target compound. The longer chain may increase lipophilicity and alter pharmacokinetics.
- Substituent : 4-Butylphenyl vs. 4-nitrophenyl. The nitro group is electron-withdrawing, whereas the butyl group is electron-donating and lipophilic.
- Molecular Properties: Property Target Compound (Butanamide) Acetamide Analog (CAS 303091-25-0) Molecular Formula Not explicitly provided C₁₉H₂₁N₅OS Molar Mass ~409 g/mol (estimated) 367.47 g/mol Key Functional Groups Nitrophenyl, tetrazole Butylphenyl, tetrazole
- Biological Implications :
The acetamide analog’s butyl group may enhance membrane permeability but reduce polar interactions compared to the nitro group, which could improve target binding in electron-deficient environments. The butanamide chain in the target compound might offer greater conformational flexibility for receptor engagement .
Triazole Derivatives (e.g., Compounds [7–9] in )
- Structural Differences: Heterocycle: 1,2,4-Triazole vs. 1,2,3,4-tetrazole. Substituents: Compounds [7–9] feature sulfonylphenyl and difluorophenyl groups, contrasting with the target’s nitrophenyl and phenyltetrazole.
- Synthetic Pathways: Both classes involve nucleophilic substitution and cyclization.
- Tautomerism :
Triazoles [7–9] exist in thione-thiol tautomeric forms, confirmed by IR (absence of S-H bands) and NMR. Tetrazoles are less prone to tautomerism but exhibit resonance stabilization, enhancing chemical stability .
Butanamide-Based CTPS1 Inhibitors ()
- Structural Differences :
- Core : Target compound has a tetrazole-sulfanyl group, while CTPS1 inhibitors (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) feature pyridinyl/pyrimidinyl groups.
- Functional Groups : Chloropyridinyl and sulfonamido groups in CTPS1 inhibitors vs. nitrophenyl and tetrazole in the target compound.
- Biological Relevance :
CTPS1 inhibitors target proliferative diseases by disrupting nucleotide synthesis. The tetrazole moiety in the target compound may confer distinct binding interactions, possibly redirecting activity toward other enzymes (e.g., cyclooxygenase or metalloproteases) .
Key Research Findings and Inferences
Synthetic Feasibility : Analogous to triazole derivatives (), the target compound could be synthesized via cyclization of thioamide precursors or alkylation of tetrazole-thiol intermediates.
Spectroscopic Confirmation : IR and NMR data (e.g., absence of C=O bands post-cyclization, νC=S at 1247–1255 cm⁻¹) from triazoles [7–9] provide a template for verifying the target’s structure .
Pharmacological Potential: While CTPS1 inhibitors () highlight butanamide’s role in antiproliferative agents, the tetrazole group’s metabolic resistance (seen in angiotensin II receptor blockers) suggests therapeutic promise for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
